molecular formula C16H10 B026445 Pyrene-d10 CAS No. 1718-52-1

Pyrene-d10

Cat. No.: B026445
CAS No.: 1718-52-1
M. Wt: 212.31 g/mol
InChI Key: BBEAQIROQSPTKN-LHNTUAQVSA-N
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Description

Pyrene-d10 is a deuterated form of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The chemical formula for this compound is C16D10, and it is often used as an analytical standard in various scientific studies. The deuterium atoms in this compound replace the hydrogen atoms in the pyrene molecule, making it useful for tracing and quantification in research applications.

Biochemical Analysis

Biochemical Properties

Pyrene-d10 is characterized by its isotopic purity of 98 atom % D and a molecular weight of 212.31 . It has a melting point of 145-148 °C It is known that PAHs like pyrene can interact with various enzymes, proteins, and other biomolecules, often through non-covalent interactions .

Cellular Effects

Studies on pyrene, the non-deuterated form, have shown that it can affect various types of cells and cellular processes . For instance, pyrene has been found to exhibit selectivity to lysosomes for real-time cell imaging without alkalinizing effect

Molecular Mechanism

It is known that PAHs like pyrene can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression . For instance, pyrene has been found to switch from nuclear to cellular lysosomes

Temporal Effects in Laboratory Settings

A study on pyrene has shown that it can be converted to this compound with >98% deuterium incorporation in just 1 hour of microwave irradiation in a solution of t-BuOK/DMF-d7 . This suggests that this compound may have good stability in laboratory settings.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on PAHs like benzo[a]pyrene have shown that their effects can vary with different dosages

Metabolic Pathways

It is known that PAHs like pyrene can be involved in various metabolic pathways . For instance, benzo[a]pyrene, a PAH, has been found to regulate lipid metabolism via the aryl hydrocarbon receptor

Transport and Distribution

Studies on PAHs like pyrene have shown that they can be transported and distributed within cells and tissues . For instance, benzo[a]pyrene has been found to be noncovalently associated with lipoproteins, suggesting a potential mode of transport and distribution .

Subcellular Localization

Studies on PAHs like pyrene have shown that they can localize in specific subcellular compartments . For instance, benzo[a]pyrene has been found to localize in the same areas as a fluorescent cholesterol analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrene-d10 typically involves the deuteration of pyrene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing pyrene and the catalyst, and the reaction is monitored to achieve the desired level of deuteration. The product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrene-d10 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrenequinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into dihydrothis compound and other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromate and permanganate under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Bromination using bromine or N-bromosuccinimide, nitration using nitric acid, and sulfonation using sulfuric acid are typical substitution reactions.

Major Products Formed

    Oxidation: Pyrenequinones and other oxygenated derivatives.

    Reduction: Dihydrothis compound and other reduced forms.

    Substitution: Bromothis compound, nitrothis compound, and sulfonated this compound.

Scientific Research Applications

Pyrene-d10 has a wide range of applications in scientific research:

    Chemistry: Used as an analytical standard for the quantification of polycyclic aromatic hydrocarbons in environmental samples.

    Biology: Employed in studies of biological systems to trace the metabolic pathways of polycyclic aromatic hydrocarbons.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing aromatic hydrocarbons.

    Industry: Applied in the development of new materials, such as organic semiconductors and light-emitting diodes, due to its unique photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-d10: Another deuterated polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthracene-d10: A deuterated compound with three linearly fused benzene rings.

    Fluorene-d10: A deuterated polycyclic aromatic hydrocarbon with a five-membered ring fused to two benzene rings.

    Naphthalene-d8: A deuterated compound with two fused benzene rings.

Uniqueness of Pyrene-d10

This compound is unique due to its four fused benzene rings, which provide a larger aromatic system compared to phenanthrene-d10 and anthracene-d10. This larger aromatic system results in distinct photophysical properties, making this compound particularly useful in applications requiring strong fluorescence and phosphorescence. Additionally, the deuterium labeling enhances its utility in tracing and quantification studies, providing a clear distinction from non-deuterated analogs.

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEAQIROQSPTKN-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938045
Record name Pyrene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-52-1
Record name Pyrene-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1718-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyrene-d10
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Record name Pyrene-d10
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Record name Pyrene-d10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to this compound, replacing deuterium. Analyzing the degree of deuterium exchange in this compound reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []

ANone: this compound (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.

A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of this compound exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and this compound, particularly at specific vibrational energy levels. []

A: Researchers have incorporated this compound into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of this compound within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []

ANone: This section is not applicable as the provided research does not focus on the catalytic properties of this compound.

ANone: This section is not applicable as the provided research does not extensively cover computational studies on this compound.

ANone: These aspects are not relevant to the provided research, which primarily focuses on this compound as a spectroscopic tool and probe for studying various chemical and physical phenomena.

A: While this compound offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.

ANone: This information is not available within the provided research papers.

A: The diverse applications of this compound highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, this compound facilitates a deeper understanding across these disciplines.

ANone: Several analytical techniques are crucial for studying this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify this compound in complex mixtures, such as environmental samples or reaction products. [, , , ]
  • Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving this compound in mixed crystal systems. [, , ]
  • Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of this compound in various environments. [, , , , , ]
  • Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of this compound with other molecules. []

A: Accurate quantification often involves the use of internal standards, such as this compound itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.

ANone: Specific information regarding the environmental impact and degradation of this compound is not extensively discussed in the provided research papers.

A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in this compound. []

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